molecular formula C6H6O4 B089605 5-Hydroxymaltol CAS No. 1073-96-7

5-Hydroxymaltol

Cat. No.: B089605
CAS No.: 1073-96-7
M. Wt: 142.11 g/mol
InChI Key: SSSNQLHKSUJJTE-UHFFFAOYSA-N
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Description

5-Hydroxymaltol (CAS 1073-96-7), with the molecular formula C6H6O4 and an IUPAC name of 3,5-dihydroxy-2-methyl-4H-pyran-4-one, is a fully characterized chemical compound provided as a high-purity analytical reference standard . This product is compliant with regulatory guidelines and is intended for use in analytical method development (AMD), method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . In research settings, this compound has demonstrated significant biological activities. A 2021 study found that it exhibits potent anti-inflammatory effects by suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages. The mechanism of action involves the suppression of the NF-κB signaling pathway and mitogen-activated protein kinase (MAPK) activation . Concurrently, this compound was shown to reduce oxidative stress by inhibiting reactive oxygen species (ROS) production and inducing the expression of the NRF2/HO-1 antioxidant pathway . Furthermore, a 2023 study highlighted its broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi, suggesting a mechanism that affects the permeability of the cell wall and membrane . This compound is a natural product found in various sources, including toasted oak, specific types of Eucalyptus honey, roasted barley, and beetroot . It is also formed during the thermal processing of certain herbs, such as Danggui (Angelica sinensis radix) . Intended Use: This product is intended for research and analytical purposes only. It is not approved for human consumption or diagnostic use. All information provided is for research reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydroxy-2-methylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-3-5(8)6(9)4(7)2-10-3/h2,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSNQLHKSUJJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148002
Record name 5-Hydroxymaltol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxymaltol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1073-96-7
Record name 3,5-Dihydroxy-2-methyl-4H-pyran-4-one
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Record name 5-Hydroxymaltol
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Record name 5-Hydroxymaltol
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Record name 3,5-dihydroxy-2-methyl-4H-pyran-4-one
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Record name 5-HYDROXYMALTOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Hydroxymaltol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

184 - 184.5 °C
Record name 5-Hydroxymaltol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Pharmacological and Biological Activities of 5 Hydroxymaltol

Antioxidant Mechanism

The antioxidant capacity of 5-Hydroxymaltol is linked to its enol structure, with the hydroxyl groups playing a key role in its radical-scavenging activity. nih.gov The C-5 position enol hydroxyl group is considered particularly important for this function. nih.gov

Anti-inflammatory Mechanism

The anti-inflammatory action of this compound involves the modulation of several key signaling pathways. mdpi.com It inhibits the nuclear translocation of nuclear factor-kappa B (NF-κB) p65 subunit and suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs). mdpi.com Furthermore, this compound promotes the nuclear factor erythroid 2–related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, which is involved in the cellular antioxidant response and the suppression of inflammation. mdpi.com

Interactive Data Table: Anti-inflammatory Mechanisms of this compound

Target PathwayEffect of this compoundKey Molecules InvolvedSource
NF-κB SignalingInhibition of nuclear translocation of p65NF-κB (p65), IκB-α mdpi.com
MAPK SignalingSuppression of phosphorylationMAPKs mdpi.com
Nrf2/HO-1 SignalingInduction of the pathwayNrf2, HO-1 mdpi.com

Derivatives and Applications

Currently, there is limited specific information available in the scientific literature regarding the synthesis and application of derivatives of 5-Hydroxymaltol itself. Research on related pyranone derivatives may offer insights into potential derivatization strategies and applications.

Concluding Remarks

Synthesis of Current Academic Understanding of 5-Hydroxymaltol

This compound is a well-characterized pyranone with established chemical and physical properties. It is found in various natural sources and can be synthesized in the laboratory. Its primary biological activities of interest are its antioxidant and anti-inflammatory effects, which are mediated through the modulation of the NF-κB, MAPK, and Nrf2/HO-1 signaling pathways.

Critical Assessment of Existing Research and Unaddressed Questions

The majority of the current research on the biological activity of this compound has been conducted in vitro. Further in vivo studies are necessary to validate these findings and to understand the compound's bioavailability, metabolism, and potential therapeutic efficacy. The biosynthesis pathways in many of its natural sources are not fully elucidated. Additionally, the potential for developing derivatives of this compound with enhanced or novel biological activities remains largely unexplored.

Prospective Impact on Chemical Biology and Biomedical Sciences

The potent anti-inflammatory and antioxidant properties of this compound make it a promising lead compound for the development of new therapeutic agents for inflammation-mediated diseases. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress suggests its potential utility as a chemical probe to study these complex biological processes. Further research into its mechanism of action and the development of its derivatives could have a significant impact on the fields of chemical biology and biomedical sciences, potentially leading to new strategies for treating a range of diseases.

Q & A

Q. What analytical methods are effective for identifying 5-Hydroxymaltol in plant extracts?

To confirm the presence of this compound in natural matrices (e.g., beetroot or apple pulps), combine chromatographic and spectroscopic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification, validated by retention indices and fragmentation patterns .
  • ¹³C Nuclear Magnetic Resonance (NMR) to track degradation products (e.g., ketones and acids at δ206–197 and δ174–168 ppm) and confirm structural stability .
  • Fourier-Transform Infrared Spectroscopy (FTIR) to identify hydroxyl and carbonyl functional groups, critical for distinguishing this compound from isomers .

Q. How does this compound modulate inflammatory pathways in macrophage models?

In LPS-induced macrophages, this compound suppresses pro-inflammatory cytokines via:

  • Concentration-dependent inhibition of IL-1β and TNFα mRNA/protein levels (40–70% reduction at 500–1000 μM) .
  • Downregulation of NF-κB and MAPK signaling , measured via phosphorylation assays and luciferase reporter systems .
  • Nrf2/HO-1 pathway activation , quantified by nuclear translocation of Nrf2 and HO-1 enzymatic activity .

Advanced Research Questions

Q. How should concentration-response experiments be designed to evaluate this compound’s anti-inflammatory efficacy?

  • Dose Range : Use a gradient (e.g., 0–1000 μM) to capture non-linear effects, as sub-200 μM concentrations may show negligible activity .
  • Controls : Include LPS-only (positive control) and unstimulated cells (baseline). Pre-treat cells with this compound 1 hour before LPS exposure to assess prophylactic potential .
  • Endpoint Selection : Combine mRNA quantification (qPCR) with ELISA for protein-level validation to rule out post-transcriptional regulation .

Q. What strategies resolve contradictions in this compound’s dual antioxidant and pro-oxidant effects?

  • Redox Environment Profiling : Use dichlorofluorescein (DCFH) assays to measure ROS scavenging at physiological pH vs. pro-oxidant activity in alkaline conditions .
  • Degradation Monitoring : Track oxidation products (e.g., 5-hydroxyl-6-methyl-2H-pyran-3,4-dione) via HPLC-MS to identify conditions favoring instability .
  • Cell-Type Specificity : Compare epithelial cells (high antioxidant response) vs. cancer models (potential pro-oxidant cytotoxicity) to contextualize dual roles .

Q. What methodologies assess this compound’s stability and degradation under varying pH?

  • Accelerated Stability Testing : Incubate this compound at pH 2–9 (37°C) and analyze degradation kinetics using UV-Vis spectroscopy (λ_max = 270 nm) .
  • Isolation of Degradation Products : Employ preparative TLC or column chromatography to isolate ring-opening products (e.g., succinic acid), followed by ¹³C NMR for structural confirmation .
  • Computational Modeling : Simulate degradation pathways using DFT calculations to predict reactive intermediates and validate with experimental data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxymaltol
Reactant of Route 2
5-Hydroxymaltol

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